molecular formula C12H25N B2373727 2-Hexylazepane CAS No. 87107-43-5

2-Hexylazepane

Cat. No.: B2373727
CAS No.: 87107-43-5
M. Wt: 183.339
InChI Key: HYDFJTYHEKAYBT-UHFFFAOYSA-N
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Description

2-Hexylazepane is a seven-membered heterocyclic amine with a hexyl substituent at the 2-position of the azepane ring. The hexyl chain confers distinct lipophilicity and steric effects, influencing solubility, reactivity, and biological interactions compared to smaller substituents (e.g., methyl or cyclohexyl groups) .

Properties

IUPAC Name

2-hexylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-2-3-4-6-9-12-10-7-5-8-11-13-12/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDFJTYHEKAYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylazepane typically involves the reaction of hexylamine with a suitable cyclic precursor. One common method is the cyclization of hexylamine with a seven-membered ring precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of hexylamine and the cyclic precursor into the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using distillation or crystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hexylazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hexylazepane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hexylazepane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the azepane ring’s 2-position critically determines molecular behavior. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-Hexylazepane Hexyl (C₆H₁₃) C₁₁H₂₃N 169.31 High lipophilicity, moderate solubility
1-Methylazepane Methyl (CH₃) C₇H₁₅N 113.20 Low steric hindrance, high volatility
2-Cyclohexylazepane Cyclohexyl (C₆H₁₁) C₁₁H₂₁N 167.29 Enhanced rigidity, reduced solubility
3-Methylazepane HCl Methyl (CH₃) + HCl C₇H₁₆ClN 149.66 Ionic character, improved crystallinity

Key Observations :

  • Cyclohexyl substituents introduce conformational rigidity, which may reduce metabolic flexibility compared to linear alkyl chains .

Critical Factors :

  • Catalyst Selection : Palladium or copper catalysts improve coupling efficiency for bulky substituents like hexyl or cyclohexyl groups .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance yields in N-alkylation reactions compared to non-polar solvents .

Discrepancies in reported synthetic yields for azepane derivatives often arise from variations in reaction temperature, catalyst loading, or solvent polarity. Meta-analyses of these parameters are recommended to resolve contradictions .

Inferences for this compound :

  • Ionic derivatives (e.g., hydrochloride salts) often exhibit better solubility and bioavailability, as seen in 3-Methylazepane HCl .

Addressing Contradictions in Literature

Conflicting reports on solvent-dependent reactivity or bioactivity can be resolved via:

Meta-Analysis : Correlate solvent parameters (e.g., dielectric constant) with reaction outcomes .

Computational Modeling : Molecular dynamics simulations clarify substituent-solvent interactions .

Standardized Assays : Use uniform protocols (e.g., MTT assays) for cytotoxicity comparisons .

Biological Activity

2-Hexylazepane is a cyclic amine compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring containing nitrogen, with a hexyl group attached. Its chemical structure can be represented as follows:

C12H23N\text{C}_{12}\text{H}_{23}\text{N}

This structure contributes to its lipophilicity, which is essential for its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.3

These results highlight its potential as a lead compound for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is believed to interact with various receptors and enzymes, including:

  • Histamine Receptors : Some derivatives of azepanes have shown affinity for histamine receptors, which may play a role in their neuropharmacological effects.
  • Cholinesterase Inhibition : Studies have indicated that compounds with similar structures exhibit inhibitory activity against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the pharmacological applications of compounds related to this compound:

  • Memory Enhancement : A study involving a derivative of this compound demonstrated improved memory performance in animal models subjected to scopolamine-induced amnesia. The compound showed an IC50 value for AChE inhibition of 0.59 µM, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments.

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